

Physical and chemical properties of Verminoside

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Compound of Interest

Compound Name: Verminoside

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Verminoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verminoside, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the physical and chemical properties of **verminoside**, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known mechanisms of action, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Verminoside is a complex molecule with the chemical formula $C_{24}H_{28}O_{13}$ ^[1]. Its chemical structure consists of an iridoid aglycone linked to a glucose molecule and a caffeoyl group. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Verminoside**

Property	Value	Reference
IUPAC Name	[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0 ^{2,4}]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[1]
CAS Number	50932-19-9	[1]
Molecular Formula	C ₂₄ H ₂₈ O ₁₃	[1]
Molecular Weight	524.5 g/mol	[1]
Appearance	Not explicitly stated in the search results.	
Melting Point	Not explicitly stated in the search results.	
Boiling Point	Not explicitly stated in the search results.	
Solubility	Soluble in polar solvents like methanol and ethanol. Quantitative data not available.	[2][3]
UV-Vis Absorption Maxima (λ _{max})	225 nm, 260 nm	[4]
Key FTIR Peaks (cm ⁻¹)	Not explicitly stated in the search results.	
Stability	Stable at low temperatures.[5] Degradation is pH and temperature-dependent, with greater stability in acidic conditions.[6][7][8]	

Spectral Data

The structural elucidation of **verminoside** has been accomplished through various spectroscopic techniques.

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR data is crucial for the structural confirmation of **verminoside**. While several studies have utilized NMR for characterization, specific chemical shift data were not available in the initial search results.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of **verminoside** exhibits absorption maxima at 225 nm and 260 nm, which are characteristic of iridoid glycosides.[\[4\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Although mentioned in the literature, specific peak assignments for **verminoside** were not found in the search results.
- Mass Spectrometry (MS): LC-MS data from PubChem shows a precursor ion $[\text{M}-\text{H}]^-$ at m/z 523.146, which corresponds to the deprotonated molecule.[\[1\]](#)

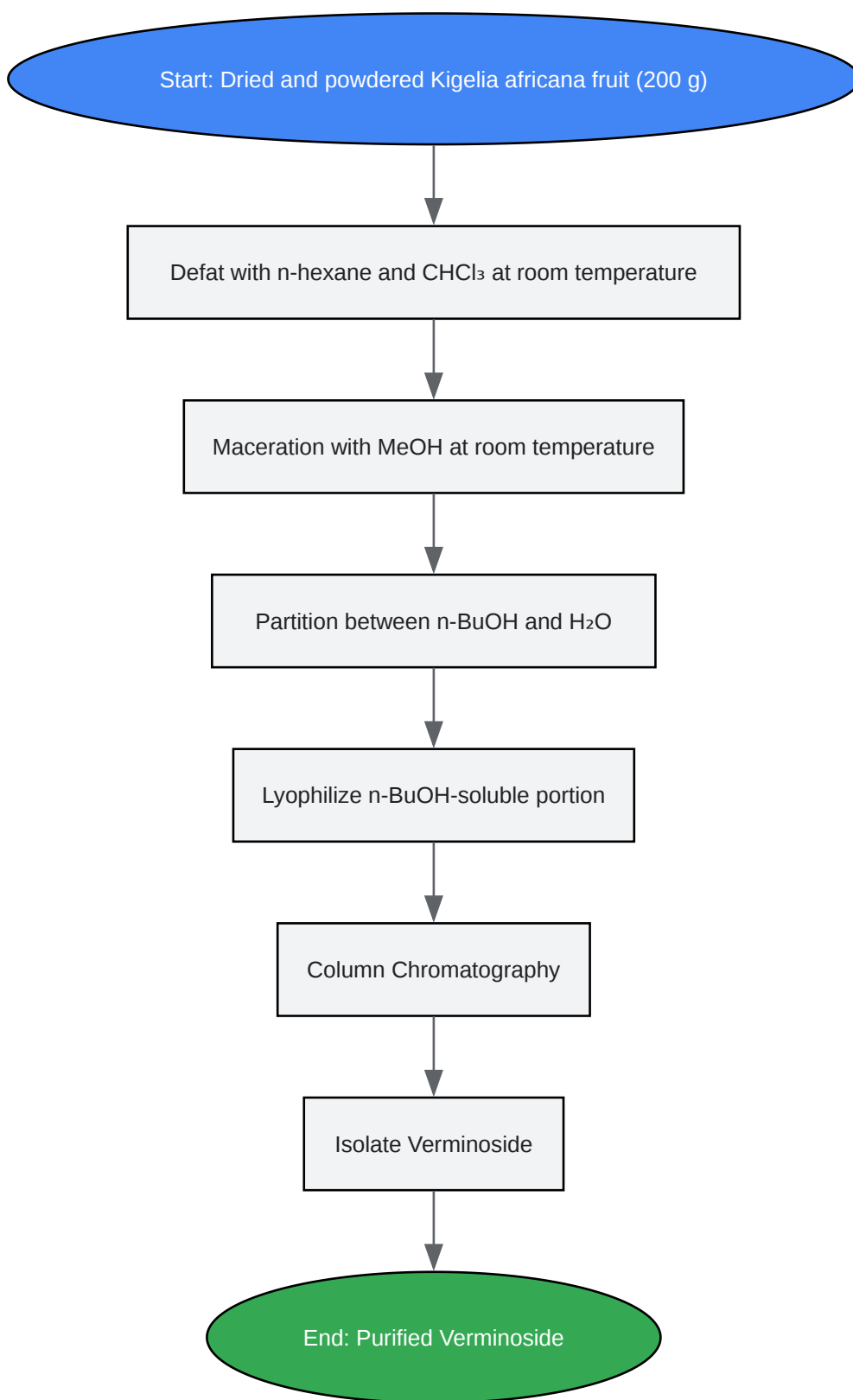
Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of **verminoside**.

Isolation and Purification of Verminoside from *Kigelia africana*

This protocol is based on the methodology described for the isolation of **verminoside** from the stem bark of *Kigelia africana*.[\[2\]](#)[\[3\]](#)

Diagram 1: Experimental Workflow for **Verminoside** Isolation



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Caption: Workflow for the isolation and purification of **verminoside**.

Methodology:

- Plant Material Preparation: Air-dry the fruit of *Kigelia africana* under shade, then coarsely powder it.
- Defatting: Defat 200 g of the powdered plant material at room temperature with n-hexane and then with chloroform to remove nonpolar compounds.
- Extraction: Extract the defatted material by maceration with methanol at room temperature.
- Partitioning: Concentrate the methanolic extract to yield a residue. Partition a portion of this residue between n-butanol and water.
- Lyophilization: Separate the n-butanol-soluble portion and lyophilize it.
- Chromatographic Purification: Subject the lyophilized powder to column chromatography for the final isolation of **verminoside**. The specific stationary and mobile phases for column chromatography were not detailed in the provided search results.

Biological Activity Assays

This protocol is a general method for assessing antioxidant activity.

Methodology:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
- Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of **verminoside** solution in ethanol at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
- Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid can be used as a positive control.[9]

This protocol is a general method for assessing the effect of **verminoside** on the viability of breast cancer cells.

Methodology:

- Cell Seeding: Seed breast cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at an appropriate density and incubate overnight.
- Treatment: Treat the cells with various concentrations of **verminoside** and incubate for a specified period (e.g., 72 hours).
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the cell viability as a percentage of the control (untreated cells).[10]
[11]

This protocol outlines a general procedure to investigate the effect of **verminoside** on the NF-κB signaling pathway in macrophage cells (e.g., J774.A1).

Methodology:

- Cell Culture and Treatment: Culture macrophage cells and pre-treat with **verminoside** for 1 hour before stimulating with lipopolysaccharide (LPS) for 30 minutes (for IκBα phosphorylation) or 2-4 hours (for p65 expression).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE and Protein Transfer:** Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total NF-κB p65, IκBα, and phospho-IκBα overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection and Analysis:** Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities.[\[12\]](#)[\[13\]](#)[\[14\]](#)

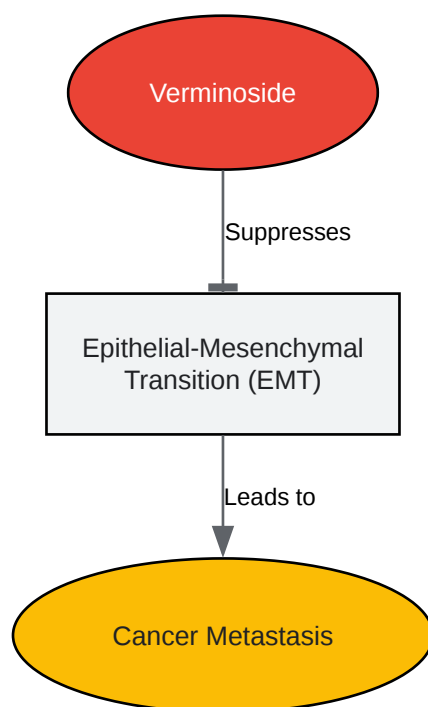
Signaling Pathways

Verminoside exerts its biological effects by modulating specific signaling pathways.

Anticancer Activity: Suppression of Epithelial-Mesenchymal Transition (EMT)

Verminoside has been shown to sensitize cisplatin-resistant cancer cells and suppress the metastatic growth of human breast cancer. This is partly mediated by the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Diagram 2: **Verminoside**'s Effect on the EMT Pathway



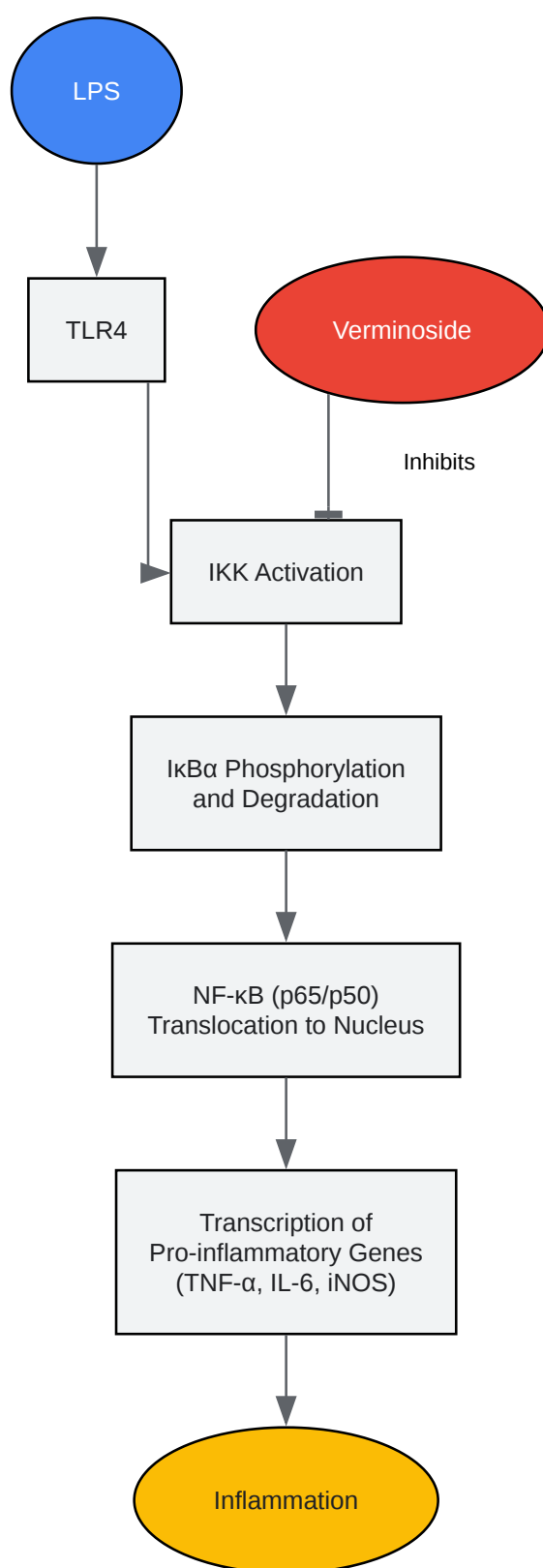
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Caption: **Verminoside** suppresses cancer metastasis by inhibiting EMT.

Anti-inflammatory and Neuroprotective Activity: Inhibition of the NF- κ B Pathway

Verminoside demonstrates anti-inflammatory and neuroprotective properties by inhibiting the nuclear factor-kappa B (NF- κ B) signaling pathway. In response to inflammatory stimuli like LPS, NF- κ B is activated, leading to the production of pro-inflammatory mediators. **Verminoside** suppresses this activation.

Diagram 3: **Verminoside**'s Inhibition of the NF- κ B Signaling Pathway



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Caption: **Verminoside** inhibits the NF-κB pathway, reducing inflammation.

Conclusion

Verminoside is a promising natural product with a range of biological activities that warrant further investigation for therapeutic applications. This technical guide provides a consolidated resource of its known physical and chemical properties, methodologies for its study, and an overview of its mechanisms of action. The detailed protocols and signaling pathway diagrams are intended to facilitate future research and development efforts centered on this valuable compound. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

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